7alpha,12alpha-Dihydroxycholest-4-en-3-one

描述

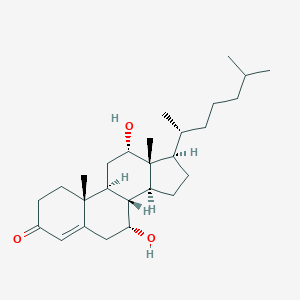

7alpha,12alpha-Dihydroxycholest-4-en-3-one is a steroidal compound with the molecular formula C27H44O3. It is a metabolite found in humans and mice, playing a crucial role in the biosynthesis of bile acids from cholesterol . This compound is characterized by the presence of hydroxyl groups at the 7alpha and 12alpha positions and a keto group at the 3 position on the cholest-4-ene backbone .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7alpha,12alpha-Dihydroxycholest-4-en-3-one typically involves the hydroxylation of 7alpha-hydroxycholest-4-en-3-one. This reaction is catalyzed by the enzyme 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase, which uses NADPH and molecular oxygen as co-substrates . The reaction proceeds as follows: [ \text{7alpha-hydroxycholest-4-en-3-one} + \text{NADPH} + \text{H}^+ + \text{O}_2 \rightarrow \text{this compound} + \text{NADP}^+ + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using enzymatic reactions involving liver microsomes from various species .

化学反应分析

Types of Reactions: 7alpha,12alpha-Dihydroxycholest-4-en-3-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form bile acids such as cholic acid.

Reduction: The keto group at the 3 position can be reduced to form corresponding alcohols.

Substitution: Hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Cholic Acid: Formed through oxidation.

Alcohol Derivatives: Formed through reduction of the keto group.

科学研究应用

Chemical Synthesis

Intermediate in Bile Acid Production

- 7alpha,12alpha-Dihydroxycholest-4-en-3-one serves as a crucial intermediate in the synthesis of bile acids, particularly cholic acid and chenodeoxycholic acid. These bile acids are vital for the emulsification and absorption of dietary fats in the intestine .

Synthetic Pathways

- The compound can be synthesized through the hydroxylation of 7alpha-hydroxycholest-4-en-3-one using specific enzymes such as 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase, which utilizes NADPH and molecular oxygen. This enzymatic reaction highlights its significance in organic synthesis and biotransformation studies.

Biological Research

Cholesterol Metabolism

- Research has demonstrated that this compound is integral to cholesterol metabolism. It acts as an intermediate in the conversion of cholesterol to bile acids, influencing lipid homeostasis and metabolic pathways .

Bile Acid Biosynthesis Studies

- The compound's role has been extensively studied in various animal models, including iguanas, where it has been shown to facilitate the transformation into 5alpha-bile acids. This transformation underscores its importance in understanding bile acid biosynthesis mechanisms .

Medical Applications

Potential Therapeutic Uses

- Investigations into the therapeutic implications of this compound suggest it may have applications in treating disorders related to bile acid metabolism, such as cholestasis and other liver diseases. Its metabolic pathways could provide insights into novel treatment strategies for these conditions.

Industrial Applications

Steroidal Drug Production

- The compound is utilized in the pharmaceutical industry for producing steroidal drugs. Its unique hydroxylation pattern makes it a valuable precursor for synthesizing various steroid derivatives that are essential for drug formulation.

Comparative Analysis of Related Compounds

| Compound | Role in Bile Acid Biosynthesis | Unique Features |

|---|---|---|

| 7alpha-Hydroxycholest-4-en-3-one | Precursor | Hydroxylation at the 7-position |

| Cholic Acid | Product | Primary bile acid formed from oxidation |

| Chenodeoxycholic Acid | Product | Involved in fat absorption and cholesterol regulation |

Case Studies

- Bile Acid Metabolism in Iguanas

- Therapeutic Implications in Liver Disease

作用机制

The primary mechanism of action of 7alpha,12alpha-Dihydroxycholest-4-en-3-one involves its role as an intermediate in bile acid biosynthesis. The compound is hydroxylated by specific enzymes, leading to the formation of bile acids such as cholic acid. These bile acids are essential for the digestion and absorption of dietary fats . The molecular targets include enzymes like 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase, which catalyze the hydroxylation reactions .

相似化合物的比较

7alpha-Hydroxycholest-4-en-3-one: A precursor in the biosynthesis of 7alpha,12alpha-Dihydroxycholest-4-en-3-one.

Cholic Acid: A bile acid formed from the oxidation of this compound.

Chenodeoxycholic Acid: Another bile acid involved in cholesterol metabolism.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which is crucial for the formation of primary bile acids. Its role as an intermediate in bile acid biosynthesis distinguishes it from other similar compounds .

生物活性

7alpha,12alpha-Dihydroxycholest-4-en-3-one, a steroid compound with the molecular formula and a molecular weight of approximately 416.65 g/mol, is recognized primarily as an intermediate in the biosynthesis of bile acids from cholesterol. Its structural features include hydroxyl groups at the 7 and 12 positions on the cholestene backbone, which significantly influence its biological activities, particularly in lipid metabolism and cholesterol regulation.

Role in Bile Acid Biosynthesis

This compound plays a critical role in the conversion of cholesterol to bile acids, specifically cholic acid and chenodeoxycholic acid. These bile acids are essential for fat digestion and absorption in the intestines. The enzymatic pathway involves several key enzymes, including CYP7A1 and CYP8B1, which facilitate the conversion of cholesterol into various bile acids through oxidation processes.

Table 1: Key Enzymes Involved in Bile Acid Biosynthesis

| Enzyme | Function | Pathway Type |

|---|---|---|

| CYP7A1 | Converts cholesterol to 7α-hydroxycholesterol | Neutral Pathway |

| CYP8B1 | Converts 7α-hydroxycholesterol to bile acids | Neutral Pathway |

The biological activity of this compound is mediated through its interaction with various enzymes involved in cholesterol metabolism. It has been shown to inhibit certain enzymes responsible for cholesterol synthesis, thereby potentially lowering plasma cholesterol levels. Additionally, it interacts with nuclear receptors that regulate gene expression related to lipid homeostasis.

Case Study: Cholesterol Regulation

In a study examining the effects of this compound on hepatic cholesterol metabolism, it was found that this compound significantly influenced cholesterol levels in liver tissues when administered to animal models. The results indicated a reduction in total cholesterol levels and alterations in bile acid synthesis pathways.

Biological Activity and Implications

Research indicates that this compound may have implications in conditions such as hypercholesterolemia and gallstone formation. Its metabolites are involved in signaling pathways that regulate various physiological processes.

Table 2: Biological Activities and Implications

| Biological Activity | Implications |

|---|---|

| Regulation of Cholesterol Metabolism | Potential therapeutic target for hypercholesterolemia |

| Inhibition of Cholesterol Synthesis | May aid in gallstone prevention |

| Interaction with Nuclear Receptors | Modulates gene expression related to lipid metabolism |

Research Findings

Several studies have highlighted the compound's role as an intermediate in bile acid synthesis. For instance, research conducted on liver preparations from Iguana iguana demonstrated that this compound could be converted into bile acids effectively, showcasing its importance in the metabolic pathways involved.

Findings from Selected Studies:

- Study on Iguana Liver : Demonstrated high yield conversion of this compound to 5alpha-cholestane-3alpha,7alpha,12alpha-triol using liver microsomal fractions .

- Quantitative Analysis : A robust method for quantifying this compound in serum was developed, showing its stability over time and potential utility in clinical settings .

常见问题

Basic Research Questions

Q. What methodologies are recommended for quantifying 7α,12α-dihydroxycholest-4-en-3-one in serum or plasma, and what are their validation parameters?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for precise quantification. The LOINC 92758-2 protocol specifies a molar concentration (SCnc) in serum/plasma with a quantitative (Qn) scale . Validate the method using calibration curves (linearity: R² > 0.99), intra-/inter-day precision (<15% CV), and recovery rates (85–115%). Include quality controls to address matrix effects, as bile acid derivatives can interfere with ionization .

Q. How does 7α,12α-dihydroxycholest-4-en-3-one function in the bile acid biosynthesis pathway?

- Methodological Answer : This compound is an intermediate in the "neutral pathway" of bile acid synthesis. It is formed via 12α-hydroxylation of 7α-hydroxycholest-4-en-3-one by CYP8B1 (EC 1.14.14.23), a cytochrome P450 enzyme. Subsequent reduction by 3-oxo-Δ⁴-steroid 5β-reductase (AKR1D1) yields 5β-cholestan-7α,12α-diol-3-one, a precursor to cholic acid . To study this pathway, use radiolabeled cholesterol in hepatocyte cultures and track intermediates via thin-layer chromatography (TLC) or LC-MS .

Advanced Research Questions

Q. How can conflicting data on the metabolic fate of 7α,12α-dihydroxycholest-4-en-3-one in different model systems be resolved?

- Methodological Answer : Discrepancies often arise from species-specific enzyme expression (e.g., CYP8B1 activity varies between rodents and humans). Address this by:

- Conducting comparative studies using humanized mouse models or primary human hepatocytes.

- Applying stable isotope tracing (e.g., ²H- or ¹³C-labeled substrates) to quantify flux differences .

- Performing gene knockout/knockdown experiments (e.g., CRISPR-Cas9 targeting CYP8B1) to isolate pathway contributions .

Q. What experimental designs are optimal for studying the enzyme kinetics of 7α-hydroxycholest-4-en-3-one 12α-hydroxylase (CYP8B1)?

- Methodological Answer :

- In vitro assays : Recombinant CYP8B1 expressed in microsomal fractions + NADPH regeneration system. Monitor NADPH oxidation at 340 nm or quantify product via LC-MS .

- Kinetic parameters : Determine and using substrate concentrations spanning 0.1–10× estimated . Include inhibitors (e.g., ketoconazole for P450 activity) to confirm specificity .

- pH/Temperature optimization : Use buffers (pH 7.0–7.4) and 37°C to mimic physiological conditions .

Q. How can multi-omics approaches elucidate the role of 7α,12α-dihydroxycholest-4-en-3-one in lipid metabolism and disease?

- Methodological Answer :

- Metabolomics : Pair LC-MS quantification with untargeted lipidomics to identify correlated metabolites (e.g., dihomo-γ-linolenic acid, PCC = 0.86) .

- Transcriptomics : Perform RNA-seq on liver tissue to link CYP8B1/AKR1D1 expression levels with metabolite concentrations .

- Integration tools : Use platforms like MetaboAnalyst or WGCNA to identify co-regulated networks in diseases like cerebrotendinous xanthomatosis (CTX) .

Q. Data Contradiction and Synthesis

Q. How should researchers address inconsistencies in reported 7α,12α-dihydroxycholest-4-en-3-one concentrations across studies?

- Methodological Answer :

- Standardize pre-analytical variables : Control fasting status, time of sample collection, and storage conditions (−80°C) to minimize degradation .

- Harmonize assays : Cross-validate results using orthogonal methods (e.g., ELISA vs. LC-MS) and participate in inter-laboratory proficiency testing .

- Meta-analysis : Apply random-effects models to account for heterogeneity in cohort demographics or assay sensitivity .

属性

IUPAC Name |

(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h13,16-17,20-25,29-30H,6-12,14-15H2,1-5H3/t17-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPYXHJTHPHOMM-NIBOIBLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925121 | |

| Record name | 7,12-Dihydroxycholest-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254-03-1 | |

| Record name | 7α,12α-Dihydroxycholest-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7alpha,12alpha-Dihydroxy-5-cholesten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,12-Dihydroxycholest-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。